7-Chloro-1H-indazole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

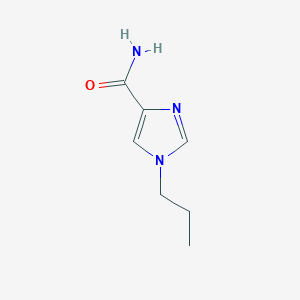

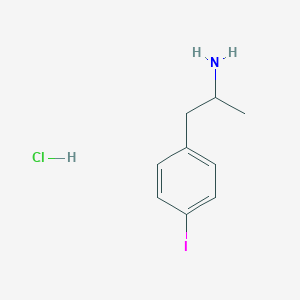

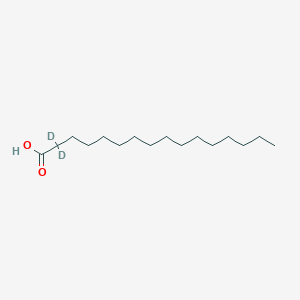

7-Chloro-1H-indazole-3-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 7-chloro-2H-indazole-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-1H-indazole-3-carboxylic acid are not available, indazole derivatives have been known to exhibit a wide range of pharmacological activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 196.0039551 g/mol . The topological polar surface area of the compound is 66 Ų .科学研究应用

Anticancer Applications

Lonidamine, a derivative of indazole-3-carboxylic acid, demonstrates potent antiproliferative effects and impairs the energy metabolism of cancer cells without affecting cellular nucleic acids or protein synthesis. Its unique mechanism includes inhibiting oxygen consumption, aerobic glycolysis, and lactate transport in neoplastic cells. Lonidamine has been investigated for its ability to enhance the cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. Its efficacy in combination with standard chemotherapy and radiotherapy for solid tumors, such as breast, ovarian, and lung cancer, has been explored, although further large-scale studies are needed to confirm these results (Di Cosimo et al., 2003).

Pharmacological Importance of Indazole Derivatives

Indazole derivatives exhibit a wide range of biological activities, making them a focal point for the development of new therapeutic agents. These compounds are of great pharmacological interest due to their potential anticancer and anti-inflammatory properties, as well as their application in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold forms the basis for compounds with significant therapeutic value, with recent patents (2013-2017) highlighting their diverse pharmacological applications (Denya et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on biocatalyst inhibition has been studied, with a focus on their effect on microbes such as Escherichia coli and Saccharomyces cerevisiae. Carboxylic acids, including those derived from fermentation processes, can inhibit microbial growth at concentrations below the desired yield, impacting the production of biofuels and chemicals. Understanding these inhibitory mechanisms can aid in developing metabolic engineering strategies to increase microbial robustness for industrial applications (Jarboe et al., 2013).

Biological Activity of 1-Indanones and Derivatives

1-Indanones and their derivatives, closely related to the chemical family of indazole-3-carboxylic acids, have shown potent biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects. These compounds also have applications in treating neurodegenerative diseases and as insecticides, fungicides, and herbicides. The synthesis and biological activities of 1-indanones highlight their importance in medicinal chemistry and potential therapeutic applications (Turek et al., 2017).

Role in Environmental Remediation

Carboxylic acids, including derivatives of indazole-3-carboxylic acid, have been studied for their role in environmental remediation, particularly in the reduction of toxic Cr(VI) to less harmful Cr(III). This process, mediated by carboxylic acids, is significant for detoxifying industrial effluents and natural environments contaminated with chromium. Understanding these reactions can provide valuable insights into developing efficient methods for the remediation of Cr(VI)-contaminated waters and sites (Jiang et al., 2019).

安全和危害

The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

Indazole-containing derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of these compounds .

属性

IUPAC Name |

7-chloro-2H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKKAELOIRDAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442067 |

Source

|

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-indazole-3-carboxylic acid | |

CAS RN |

129295-32-5 |

Source

|

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)